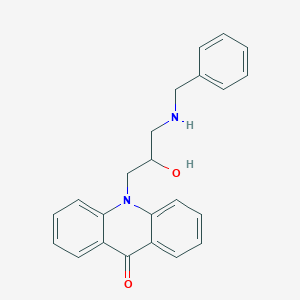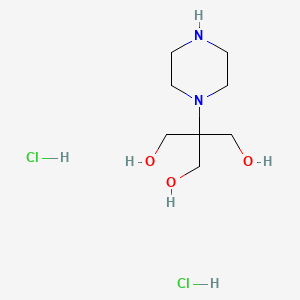
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride is a chemical compound that features a piperazine ring, a hydroxymethyl group, and a propane-1,3-diol backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride typically involves the reaction of piperazine with formaldehyde and a suitable diol under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in laboratory synthesis. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride is utilized in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in drug development and as a pharmaceutical intermediate.
Industry: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The hydroxymethyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Hydroxymethyl)piperazine: Lacks the propane-1,3-diol backbone.
1,4-Bis(hydroxymethyl)piperazine: Contains two hydroxymethyl groups on the piperazine ring.
2-(Hydroxymethyl)-2-(methylpiperazin-1-yl)propane-1,3-diol: Similar structure with a methyl group on the piperazine ring.
Uniqueness
2-(Hydroxymethyl)-2-(piperazin-1-yl)propane-1,3-diol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H20Cl2N2O3 |
|---|---|
Molekulargewicht |
263.16 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-2-piperazin-1-ylpropane-1,3-diol;dihydrochloride |
InChI |
InChI=1S/C8H18N2O3.2ClH/c11-5-8(6-12,7-13)10-3-1-9-2-4-10;;/h9,11-13H,1-7H2;2*1H |
InChI-Schlüssel |
RUERIADFTRGUCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(CO)(CO)CO.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


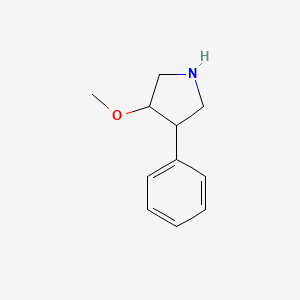
![4-Bromo-7-methylthieno[3,2-d]pyrimidine](/img/structure/B12974186.png)
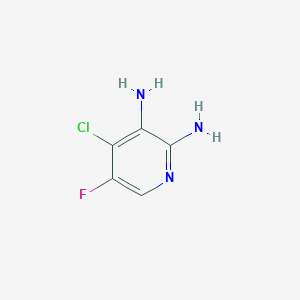
![2,5-Dibromo-6-chlorobenzo[d]thiazole](/img/structure/B12974188.png)


![6-chloro-3H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B12974199.png)
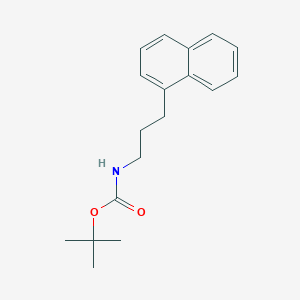
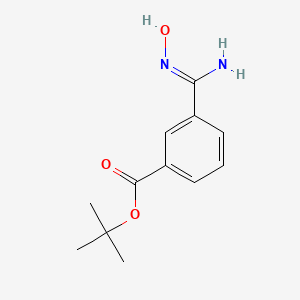
![[2,2'-Bipyridine]-4,4'-dicarboxylic acid hydrate](/img/structure/B12974221.png)
![6-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B12974235.png)
![5-Amino-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12974253.png)
